molecular formula C10H13ClN2 B1455826 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 1354949-61-3

7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No. B1455826
M. Wt: 196.67 g/mol
InChI Key: OBRMZRSVQHOTSP-UHFFFAOYSA-N
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Description

7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound with the CAS Number: 1354949-61-3 . It has a molecular weight of 196.68 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 299.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.0±3.0 kJ/mol . The flash point is 135.0±27.3 °C . The index of refraction is 1.527 . The molar refractivity is 56.0±0.3 cm^3 . The compound has 1 H bond acceptor and 1 H bond donor . It has no freely rotating bonds . The polar surface area is 12 Å^2 . The polarizability is 22.2±0.5 10^-24 cm^3 . The surface tension is 34.7±3.0 dyne/cm . The molar volume is 182.0±3.0 cm^3 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-chloro-1-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRMZRSVQHOTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183931
Record name 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

CAS RN

1354949-61-3
Record name 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

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